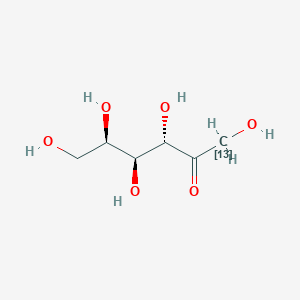

D-Tagatose-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Tagatose-13C: is a rare monosaccharide that is isotopically labeled with carbon-13. It is an isomer of D-galactose and is naturally found in small quantities in various foods such as dairy products, hot cocoa, and certain cheeses. D-Tagatose is known for its prebiotic properties and is used as a low-calorie sweetener in food products like gum, fruit juices, and beverages . The carbon-13 labeling makes it particularly useful in scientific research, allowing for detailed studies of metabolic pathways and biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Tagatose-13C can be synthesized from D-fructose-13C through an epimerization process at the C-4 position. This involves an oxidation/reduction reaction using Dess-Martin periodinane and sodium borohydride. The overall yield of this process is approximately 23% after five steps and two chromatographic purifications .

Industrial Production Methods: Industrial production of D-Tagatose typically involves the use of biocatalysts such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions, resulting in fewer by-products and minimal pollution. This method is preferred over traditional chemical methods due to its high efficiency and environmental friendliness .

Analyse Chemischer Reaktionen

Types of Reactions: D-Tagatose-13C undergoes various chemical reactions, including:

Isomerization: Conversion from D-galactose to D-tagatose using L-arabinose isomerase.

Oxidation/Reduction: Epimerization at the C-4 position using Dess-Martin periodinane and sodium borohydride.

Browning Reactions: As a reducing sugar, D-tagatose participates in browning reactions during heat treatment.

Common Reagents and Conditions:

L-arabinose isomerase: Used for isomerization reactions.

Dess-Martin periodinane and sodium borohydride: Used for oxidation/reduction reactions.

Major Products:

D-Tagatose: The primary product from the isomerization of D-galactose.

Epimerized D-tagatose: The product from the oxidation/reduction process.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Tagatose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

Biology: It is employed in studies of microbial fermentation and the effects of prebiotics on gut microbiota .

Medicine: D-Tagatose has potential anti-diabetic properties and is being researched for its ability to lower blood sugar levels and improve insulin sensitivity .

Industry: It is used as a low-calorie sweetener in various food products and as an additive in pharmaceutical formulations .

Wirkmechanismus

D-Tagatose-13C exerts its effects primarily through its role as a prebiotic and its involvement in metabolic pathways. It is poorly absorbed in the small intestine, leading to fermentation by gut microflora in the colon. This fermentation produces short-chain fatty acids, which are absorbed and metabolized, contributing to its health benefits . Additionally, D-tagatose inhibits key enzymes of sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase, affecting the growth of certain microorganisms .

Vergleich Mit ähnlichen Verbindungen

D-Galactose: An isomer of D-tagatose, used as a substrate in the production of D-tagatose.

D-Fructose: Another ketohexose that can be epimerized to produce D-tagatose.

Uniqueness: D-Tagatose-13C is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its low-calorie content and prebiotic properties make it a valuable alternative to traditional sweeteners. Additionally, its ability to inhibit specific enzymes involved in sugar metabolism sets it apart from other similar compounds .

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1 |

InChI-Schlüssel |

BJHIKXHVCXFQLS-PEKYFXIPSA-N |

Isomerische SMILES |

C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)